molecular formula C18H19F3N4O2 B2624751 2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 1031962-03-4

2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide

Katalognummer: B2624751
CAS-Nummer: 1031962-03-4
Molekulargewicht: 380.371
InChI-Schlüssel: CGJXJNQMUCFBDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide is a small molecule research compound featuring a pyrimidine core substituted with a pyrrolidine ring and an acetamide linker to a 3-(trifluoromethyl)phenyl group. This molecular architecture is characteristic of compounds investigated for their potential in medicinal chemistry and oncology research . The 2-(pyrrolidin-1-yl)pyrimidine motif is a recognized pharmacophore in early-stage drug discovery, particularly in the development of inhibitors targeting chromatin remodeling enzymes and oncogenic pathways . For instance, structurally related pyrimidine-based molecules have been designed and synthesized as potent, first-in-class inhibitors of Chromodomain Helicase DNA Binding Protein 1 Like (CHD1L), an oncogene implicated in tumor progression, multidrug resistance, and metastasis in various cancers, including colorectal cancer . Compounds of this class have shown promise in functional assays to inhibit cancer cell viability and target enzymatic activity, demonstrating potential as tools for probing epithelial-mesenchymal transition (EMT) and cancer stem cell biology . Furthermore, the acetamide linker connecting a heterocyclic system to a substituted phenyl ring is a common structural feature in many bioactive molecules, such as novel kinase inhibitors developed against targets like c-KIT for gastrointestinal stromal tumors . This compound is supplied for Research Use Only and is intended for in vitro analysis in controlled laboratory settings. It is strictly not for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Eigenschaften

IUPAC Name

2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c1-12-9-16(24-17(22-12)25-7-2-3-8-25)27-11-15(26)23-14-6-4-5-13(10-14)18(19,20)21/h4-6,9-10H,2-3,7-8,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJXJNQMUCFBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the pyrimidine core: This can be achieved by reacting 2-chloro-6-methylpyrimidine with pyrrolidine under basic conditions to form 6-methyl-2-(pyrrolidin-1-yl)pyrimidine.

    Introduction of the acetamide moiety: The intermediate is then reacted with 3-(trifluoromethyl)phenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Optimization of reaction conditions: Temperature, solvent, and reaction time adjustments to maximize yield.

    Purification techniques: Use of recrystallization, chromatography, or other purification methods to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Recent studies have shown that derivatives of pyrimidine compounds exhibit promising antifungal properties. For instance, research highlighted that several trifluoromethyl pyrimidine derivatives, including those similar to the compound , demonstrated significant antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum at concentrations as low as 50 µg/ml .

Table 1: Antifungal Activity of Pyrimidine Derivatives

CompoundTarget PathogenInhibition Rate (%)
Compound AB. cinerea96.76
Compound BS. sclerotiorum82.73
Compound CP. oryzae63.91

This data suggests that the compound could serve as a lead for the development of new antifungal agents.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have indicated that similar trifluoromethyl pyrimidine derivatives exhibit moderate anticancer activities against various cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations around 5 µg/ml .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µg/ml)Comparison Drug
PC35Doxorubicin
K5625Doxorubicin
HeLa5Doxorubicin
A5495Doxorubicin

This highlights the potential of the compound in cancer therapeutics, warranting further investigation into its mechanisms of action.

Insecticidal Activity

Insecticidal properties have also been noted for related compounds. Research indicates that some trifluoromethyl pyrimidine derivatives show moderate insecticidal activity against agricultural pests like Mythimna separata and Spodoptera frugiperda, although these activities were found to be less effective than conventional insecticides like chlorantraniliprole .

Case Studies

Case Study 1: Antifungal Activity Evaluation
A study synthesized several trifluoromethyl pyrimidine derivatives and tested their antifungal efficacy against multiple fungal strains. The results indicated that specific compounds exhibited inhibition rates comparable to established antifungal agents, suggesting their potential as effective treatments in agricultural settings.

Case Study 2: Anticancer Screening
Another investigation focused on the anticancer properties of similar compounds through multicellular spheroid assays. The findings revealed that certain derivatives significantly inhibited tumor growth in xenograft models, indicating their potential for further development as anticancer therapies.

Wirkmechanismus

The mechanism of action of 2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Core

Pyrimidine Ring Modifications
  • Pyrrolidin-1-yl vs. Piperidin-1-yl Substituents :

    • Target Compound : 2-(pyrrolidin-1-yl) substitution (5-membered ring) may enhance conformational flexibility compared to the 6-membered piperidin-1-yl analog (: 2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide). Piperidine analogs often exhibit stronger binding to rigid enzyme pockets due to reduced ring strain .
    • Impact : Pyrrolidine derivatives may exhibit faster metabolic clearance due to smaller ring size, as seen in PROTACs with similar scaffolds .
  • Methyl Group at Position 6 :

    • The methyl group at position 6 is conserved across analogs (e.g., ), suggesting its role in steric stabilization of the pyrimidine core.
Acetamide Linker and Aromatic Substitutions
  • Trifluoromethyl Position on Phenyl Ring: Target Compound: 3-(trifluoromethyl)phenyl group (meta position) vs. 2-(trifluoromethyl)phenyl in . Meta-substitution may improve solubility compared to ortho-substitution, which is sterically hindered . Biological Relevance: The 3-(trifluoromethyl)phenyl group is prevalent in MNK inhibitors (e.g., : N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-2-(4-((6-(methylamino)pyrimidin-4-yl)oxy)phenyl)acetamide), where it enhances target affinity .
  • Alternative Aromatic Groups: 4-Chlorophenyl (: N-(4-chlorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide): Chlorine’s electronegativity may increase binding interactions but reduce metabolic stability compared to trifluoromethyl . Thieno[3,2-d]pyrimidinyl (: 2-(4-((6-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)-N-(3-(trifluoromethyl)phenyl)acetamide): The fused thiophene ring enhances π-π stacking but increases molecular weight (~500 Da vs. ~400 Da for the target compound) .

Physicochemical and Pharmacokinetic Properties

Molecular Weight and LogP
Compound Molecular Weight Predicted LogP (Lipophilicity) Key Substituents
Target Compound ~380 Da ~3.5 3-(trifluoromethyl)phenyl, pyrrolidin
2-(Piperidin-1-yl) analog () ~394 Da ~4.0 2-(trifluoromethyl)phenyl, piperidin
Thieno[3,2-d]pyrimidinyl () ~500 Da ~4.5 Thieno-pyrimidine, trifluoromethyl
  • The target compound’s lower molecular weight and LogP suggest better bioavailability than bulkier analogs .
Metabolic Stability
  • The trifluoromethyl group in the target compound resists oxidative metabolism compared to chlorophenyl or morpholino derivatives () .

Key Research Findings

PROTAC Applications : Pyrimidine-based acetamides are used in PROTACs for degrading tissue transglutaminase (TG2), with pyrrolidin-1-yl analogs showing moderate degradation efficiency (DC₅₀ ~100 nM) .

Kinase Inhibition : MNK inhibitors with 3-(trifluoromethyl)phenyl groups (e.g., ) exhibit IC₅₀ values <100 nM, highlighting the pharmacophore’s significance .

Biologische Aktivität

The compound 2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide , a synthetic organic molecule, has garnered attention in pharmaceutical research due to its potential biological activities. Its structure includes a pyrimidine core, which is critical for its interaction with biological targets, and a trifluoromethyl-substituted phenyl group that may enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O3C_{19}H_{24}N_{4}O_{3} with a molecular weight of approximately 356.4 g/mol. The presence of functional groups such as the pyrrolidine and trifluoromethyl groups contributes to its unique reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer therapeutics. The following sections detail specific activities, mechanisms of action, and relevant case studies.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. Notably, it has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Cell Line Studies :
    • In vitro assays demonstrated significant inhibitory effects on human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .
    • A study reported an IC50 value of 5.85 µM against certain benzamide derivatives, suggesting that similar compounds could enhance efficacy against resistant cancer cells .
  • Mechanisms of Action :
    • The compound appears to modulate key signaling pathways involved in apoptosis and cell survival, potentially through kinase inhibition .
    • It has been observed to increase caspase-3 levels significantly, indicating the induction of apoptosis in treated cells .

Enzymatic Interactions

The compound's interaction with specific enzymes is critical for its biological activity:

  • Kinase Inhibition : Preliminary data suggest that it may inhibit kinases associated with cancer progression, which could lead to a reduction in tumor growth and metastasis .

Case Studies

Several case studies illustrate the compound's efficacy:

  • Study on MCF-7 Cells :
    • A detailed analysis showed that treatment with the compound resulted in a 39.4% increase in apoptosis rates when compared to control groups. This was measured using flow cytometry techniques .
  • Inhibition of PARP1 :
    • In another study focusing on poly (ADP-ribose) polymerase (PARP) inhibition, compounds structurally similar to this one demonstrated significant inhibition of PARP1 activity, which is crucial for DNA repair mechanisms in cancer cells .

Comparative Analysis with Similar Compounds

The following table summarizes key similarities and differences between this compound and other related structures:

Compound NameStructural FeaturesIC50 ValueUnique Properties
Compound ATrifluoromethyl group5.85 µMEnhanced solubility
Compound BPyrrolidine substitution3.0 µMStronger apoptosis induction
Compound CEthoxy substitution4.53 µMDifferent pharmacokinetic profile

Q & A

Q. What are the key synthetic pathways for 2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Substitution reactions to functionalize the pyrimidine core. For example, introducing pyrrolidine via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Step 2 : Formation of the acetamide linkage through condensation of intermediates (e.g., using cyanoacetic acid with a condensing agent like EDCI in dichloromethane) .
  • Optimization : Yield and purity depend on solvent choice (e.g., NMP for high-temperature reactions) and purification methods (column chromatography with CH₂Cl₂/MeOH gradients) .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, pyrrolidine protons appear as multiplet signals at δ 1.8–2.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 422.16 for C₂₁H₂₃F₃N₄O₂) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

  • Methodological Answer :
  • Systematic Substituent Variation : Replace the trifluoromethylphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to evaluate effects on target binding .
  • Pyrimidine Core Modifications : Test analogs with piperidine instead of pyrrolidine to assess steric/electronic impacts on enzymatic inhibition .
  • In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays, comparing results to control compounds .

Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Kinetic Studies : Use stopped-flow spectroscopy to determine binding constants (Kd) and catalytic inhibition rates (kᵢₙₕ) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, validated by mutagenesis studies .
  • Cellular Target Engagement : Employ thermal shift assays (TSA) to confirm target binding in lysates or live-cell imaging with fluorescent probes .

Q. How can in vivo efficacy and pharmacokinetic (PK) properties be evaluated preclinically?

  • Methodological Answer :
  • Animal Models : Administer the compound (e.g., 10–50 mg/kg oral dose) in disease-relevant models (e.g., xenografts for oncology) and monitor tumor growth inhibition .
  • PK Profiling : Collect plasma samples at intervals (0–24 hr) post-dose for LC-MS/MS analysis to determine bioavailability, half-life (t₁/₂), and clearance .
  • Metabolite Identification : Use hepatocyte incubations or microsomal assays to identify major metabolites via HRMS/MS fragmentation patterns .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.